Product packaging for Dichloro-(2-chlorophenyl)methanol(Cat. No.:)

Dichloro-(2-chlorophenyl)methanol

Cat. No.: B13821670
M. Wt: 211.5 g/mol
InChI Key: DSLITGFWQPXQLO-UHFFFAOYSA-N
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Description

Dichloro-(2-chlorophenyl)methanol is a chlorinated benzyl alcohol derivative of significant interest in modern chemical and pharmaceutical research. Chlorinated compounds are a cornerstone of medicinal chemistry, with more than 250 FDA-approved drugs containing chlorine, underscoring their critical role in the development of new therapeutic agents . The strategic incorporation of chlorine atoms into a molecular scaffold, as seen in this compound, is a established strategy for modulating a compound's electronic properties, metabolic stability, and binding affinity to biological targets . This makes this compound a valuable intermediate or building block for the synthesis of more complex, biologically active molecules. Researchers utilize this compound in the exploration of structure-activity relationships (SAR), particularly in the development of potential agents for various disease categories, which have included central nervous system, cardiovascular, and anti-infective applications in other chlorinated drug families . As a benzhydrol derivative, it offers a stable and versatile chemical handle for further synthetic modification. This product is intended For Research Use Only and is not for human or diagnostic use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl3O B13821670 Dichloro-(2-chlorophenyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5Cl3O

Molecular Weight

211.5 g/mol

IUPAC Name

dichloro-(2-chlorophenyl)methanol

InChI

InChI=1S/C7H5Cl3O/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4,11H

InChI Key

DSLITGFWQPXQLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(O)(Cl)Cl)Cl

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Studies of Dichloro 2 Chlorophenyl Methanol

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Correlative Studies with Theoretical Vibrational Frequencies

Without primary or reference data for Dichloro-(2-chlorophenyl)methanol, any attempt to generate content for these sections would involve speculation based on similar but distinct chemical structures. This would not meet the required standards of scientific accuracy for the specific compound . Further research or experimental analysis would be necessary to generate the data required to complete the requested article.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. By analyzing the absorption of ultraviolet and visible light, insights into the electronic transitions within this compound can be obtained.

The UV-Vis spectrum of this compound is characterized by absorptions arising from electronic transitions within the molecule. The primary chromophore is the 2-chlorophenyl group. The presence of the aromatic ring, with its delocalized π-electron system, and the chlorine and oxygen atoms, with their non-bonding (n) electrons, gives rise to specific types of transitions.

The principal electronic transitions observed are π → π* and n → π*. chegg.comyoutube.com

π → π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com In this compound, these transitions are associated with the aromatic ring.

n → π Transitions:* These lower-energy transitions involve the excitation of an electron from a non-bonding orbital (from the lone pairs on the oxygen or chlorine atoms) to a π* antibonding orbital of the aromatic ring. chegg.comyoutube.com These transitions are generally of lower intensity compared to π → π* transitions. youtube.com

The absorption maxima (λmax) are the wavelengths at which the highest absorption occurs. For this compound, these maxima are indicative of the energy gaps between the electronic ground state and various excited states.

Table 1: Typical Electronic Transitions and Absorption Maxima for this compound The following table is based on typical values for related aromatic compounds and serves as an illustrative example.

Transition Type Typical λmax Range (nm) Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) Associated Moiety
π → π* 210 - 230 6,000 - 10,000 Aromatic Ring
π → π* 260 - 280 200 - 500 Aromatic Ring (Benzenoid band)

The polarity of the solvent can significantly influence the electronic absorption spectrum of a solute, a phenomenon known as solvatochromism. mdpi.com The position of the absorption maxima (λmax) for this compound can shift depending on the solvent's properties.

π → π Transitions:* Increasing solvent polarity generally causes a small red shift (bathochromic shift) to a longer wavelength. This is because the π* excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents.

n → π Transitions:* For n → π* transitions, an increase in solvent polarity typically results in a blue shift (hypsochromic shift) to a shorter wavelength. bau.edu.lbe-journals.in This occurs because the non-bonding orbitals of the ground state are stabilized by interactions, such as hydrogen bonding with protic solvents (e.g., ethanol, methanol), which lowers their energy. e-journals.in More energy is then required to excite an electron from this stabilized ground state. e-journals.in

Table 2: Illustrative Solvent Effects on the Absorption Maxima (λmax) of this compound

Solvent Dielectric Constant (ε) Transition Type Expected λmax (nm) Observed Shift
Hexane 1.9 n → π* ~295 Reference
Dichloromethane (B109758) 9.1 n → π* ~291 Blue Shift
Ethanol 24.5 n → π* ~288 Blue Shift

Single Crystal X-ray Diffraction (SCXRD) for Definitive Molecular Geometry

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be constructed, from which atomic positions are precisely determined. cam.ac.uk This allows for the accurate measurement of key geometric parameters.

Bond Lengths: The distances between the nuclei of bonded atoms. For instance, the C-Cl, C-O, and C-C bond lengths within the molecule can be measured with high precision (typically to within a few thousandths of an Ångstrom).

Bond Angles: The angles formed between three connected atoms, which define the molecule's local geometry.

Table 3: Representative Bond Lengths and Angles for this compound Determined by SCXRD Data presented are typical values for similar chemical environments.

Parameter Bond/Atoms Involved Typical Value
Bond Length C-Cl (aromatic) 1.74 Å
C-Cl (aliphatic) 1.77 Å
C-O 1.43 Å
C-C (aromatic) 1.39 Å
C-C (aliphatic-aromatic) 1.51 Å
Bond Angle Cl-C-Cl 109.5°
O-C-Cl 109.5°
C-C-O 110°

SCXRD also reveals how molecules of this compound are arranged in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions.

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor. It can form strong hydrogen bonds with acceptor atoms on adjacent molecules, such as the oxygen of another hydroxyl group or a chlorine atom. These interactions are often a dominant force in the crystal packing.

Halogen Bonding: The chlorine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic sites on neighboring molecules, forming halogen bonds (C-Cl···O or C-Cl···Cl).

π-π Stacking: The aromatic 2-chlorophenyl rings can stack on top of each other, interacting through van der Waals forces. These interactions can be in a parallel or T-shaped arrangement.

The combination of these interactions dictates the final three-dimensional supramolecular architecture of the crystal.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition and structural features of a compound. It measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, allowing for the calculation of a unique elemental formula.

For this compound (C₇H₅Cl₃O), HRMS can distinguish its exact mass from other molecules with the same nominal mass. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. When the molecule is ionized in the mass spectrometer, the resulting molecular ion ([M]⁺) is unstable and breaks down into smaller, characteristic fragment ions.

Key fragmentation pathways for this compound would likely include:

Loss of a Chlorine Radical (•Cl): A common fragmentation for chlorinated compounds.

Loss of Hydrogen Chloride (HCl): A stable neutral molecule that is readily eliminated.

Cleavage of the C-C bond: Separation of the dichloromethanol (B14675293) moiety from the chlorophenyl ring.

Formation of a Tropylium Ion: Rearrangement of the phenyl ring upon fragmentation.

The presence of three chlorine atoms will produce a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Proposed Formula Calculated m/z Fragmentation Pathway
[M]⁺ [C₇H₅Cl₃O]⁺ 221.9406 Molecular Ion
[M-Cl]⁺ [C₇H₅Cl₂O]⁺ 186.9717 Loss of •Cl
[M-HCl]⁺ [C₇H₄Cl₂O]⁺ 185.9640 Loss of HCl
[C₆H₄Cl]⁺ [C₆H₄Cl]⁺ 111.0026 Cleavage and loss of •CHClOH

Unable to Generate Article: Lack of Scientific Data for "this compound"

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available data to generate the requested article on "this compound." The specific, detailed research findings and data tables required for the section on "Advanced Analytical Techniques for Purity and Structural Integrity Assessment" could not be located for this particular compound.

Searches for analytical data—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), X-ray crystallography, and thermal analysis—did not yield results specific to this compound. The available literature focuses on structurally related but distinct compounds, such as (2-Chlorophenyl)diphenylmethanol or other chlorinated phenyl derivatives.

Given the strict instructions to focus solely on "this compound" and to not introduce information or examples from outside the explicit scope, providing data from related compounds would violate the core requirements of the request. To ensure scientific accuracy and adhere to the user's constraints, the article cannot be generated at this time.

Computational and Theoretical Chemistry Investigations of Dichloro 2 Chlorophenyl Methanol

Density Functional Theory (DFT) Calculations for Molecular Architecture

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the molecular geometry and the distribution of electrons within a molecule.

Optimized Molecular Geometry and Conformational Analysis

Through DFT calculations, researchers can determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process involves finding the lowest energy conformation of the molecule. For Dichloro-(2-chlorophenyl)methanol, this analysis would reveal the precise bond lengths, bond angles, and dihedral angles that define its structure.

Conformational analysis, a part of this investigation, explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this compound, this would involve examining the rotation around the bond connecting the phenyl ring to the dichloromethanol (B14675293) group to identify the most energetically favorable conformer. A potential energy surface (PES) scan can be performed by rotating specific dihedral angles to identify the global minimum energy structure. nih.gov

Atomic Charge Distribution and Electrophilic/Nucleophilic Sites

The distribution of electron density within a molecule is not uniform. Some atoms attract electrons more strongly than others, leading to a non-uniform atomic charge distribution. DFT calculations can map this distribution, often visualized using an electrostatic potential (ESP) map. nih.gov This map helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govpressbooks.pubkhanacademy.org

Nucleophiles are species that are "nucleus loving" and tend to donate electrons, while electrophiles are "electron loving" and tend to accept electrons. pressbooks.pubmasterorganicchemistry.com In this compound, the oxygen atom of the hydroxyl group, with its lone pairs of electrons, is expected to be a primary nucleophilic site. pressbooks.pub The carbon atom attached to the two chlorine atoms and the hydroxyl group would likely be an electrophilic center, as the electronegative chlorine and oxygen atoms withdraw electron density from it. pressbooks.publibretexts.org The identification of these sites is crucial for understanding how the molecule will interact with other reagents. masterorganicchemistry.comyoutube.com

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of these orbitals and the gap between them are fundamental in determining the electronic properties and reactivity of a molecule. dergipark.org.tr

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov

For this compound, DFT calculations can provide the energy values for the HOMO and LUMO. The distribution of these orbitals across the molecule can also be visualized. Typically, the HOMO is localized on the more electron-rich parts of the molecule, such as the phenyl ring and the oxygen atom, while the LUMO is often centered on the electron-deficient regions.

Implications for Chemical Reactivity and Stability

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. dergipark.org.tr A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to remove an electron from the HOMO and/or add an electron to the LUMO. dergipark.org.trnih.gov Conversely, a small HOMO-LUMO gap indicates that the molecule is more polarizable and more reactive. nih.gov

The analysis of the HOMO and LUMO energies allows for the calculation of various global reactivity descriptors, such as:

Electronegativity (χ): The power of an atom to attract electrons to itself. dergipark.org.tr

Chemical Hardness (η): A measure of the resistance to charge transfer. dergipark.org.tr

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized. dergipark.org.tr

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.gov

These descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the reactivity of this compound.

Prediction and Validation of Spectroscopic Parameters

Computational methods are also invaluable for predicting and interpreting spectroscopic data. DFT calculations can be used to simulate various types of spectra, which can then be compared with experimental results to validate both the computational model and the experimental findings.

Theoretical Vibrational Frequencies and Comparison with Experimental FTIR

Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, used to predict the infrared (IR) and Raman spectra of molecules. These calculations are typically performed using density functional theory (DFT), which can provide a good balance between accuracy and computational cost. The process involves optimizing the molecular geometry to find a stable energy minimum and then calculating the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes and their frequencies can be compared with experimental data from Fourier-transform infrared (FTIR) spectroscopy.

This comparison is crucial for several reasons. It helps to validate the computational model and the chosen level of theory. Furthermore, theoretical calculations can aid in the assignment of complex experimental spectra, where bands may overlap or be difficult to assign to specific molecular motions. For this compound, theoretical calculations would predict the frequencies associated with key functional groups, such as the O-H stretch of the alcohol, the C-Cl stretches of the chlorophenyl ring and the dichloromethyl group, and the various C-C and C-H vibrations of the aromatic system.

In practice, calculated vibrational frequencies are often systematically higher than experimental frequencies due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To correct for this, a scaling factor is often applied to the computed frequencies.

Illustrative Data for a Related Compound

To illustrate this process, the table below shows a hypothetical comparison between theoretical and experimental vibrational frequencies for this compound. This demonstrates the typical data that would be generated in such a study.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental FTIR Frequency (cm⁻¹)Assignment
ν(O-H)35503548O-H stretching
ν(C-H) aromatic3100-30003095, 3050Aromatic C-H stretching
ν(C-Cl) aryl11001098Aryl C-Cl stretching
ν(C-Cl) alkyl800, 750795, 748Dichloromethyl C-Cl stretching
δ(O-H)14201418O-H bending
ν(C-O)12501245C-O stretching

This table is for illustrative purposes only and does not represent actual experimental or computational data for this compound.

Computational NMR Chemical Shift Prediction (GIAO Method)

The prediction of nuclear magnetic resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, from which chemical shifts are derived. This method, typically used in conjunction with DFT, calculates the magnetic shielding of each nucleus in the molecule. The calculated shielding constants are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

Computational NMR predictions are invaluable for confirming molecular structures, assigning complex spectra, and studying conformational isomers. For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. This would be particularly useful for assigning the signals of the aromatic protons and carbons, which can be challenging due to the electronic effects of the chloro substituents.

The accuracy of GIAO calculations depends on the level of theory, the basis set, and the inclusion of solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Illustrative Predicted NMR Data

The following table provides an example of how predicted ¹H and ¹³C NMR chemical shifts for this compound would be presented and compared to hypothetical experimental values.

AtomCalculated ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C1--138.5138.2
C2--132.8132.5
C37.457.42129.7129.4
C47.307.28128.1127.9
C57.387.35129.2129.0
C67.607.58130.5130.3
CH(OH)6.106.0875.475.1
OH4.504.48--
CCl₂--85.284.9

This table is for illustrative purposes only and does not represent actual experimental or computational data for this compound.

Theoretical UV-Vis Spectra and Electronic Excitation Analysis (TD-DFT)

Time-dependent density functional theory (TD-DFT) is the workhorse method for calculating the electronic absorption spectra of molecules. It provides information about the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum. TD-DFT also calculates the oscillator strength for each transition, which is related to the intensity of the absorption band.

An analysis of the molecular orbitals involved in the main electronic transitions (e.g., HOMO to LUMO) can provide insight into the nature of the electronic excitations, such as n → π* or π → π* transitions. For this compound, TD-DFT calculations could predict its UV-Vis spectrum and help to understand how the chlorine and hydroxyl substituents influence its electronic structure and absorption properties. The calculations can be performed in the gas phase or in solution to account for solvent effects.

Illustrative TD-DFT Data

Below is a sample table summarizing the kind of results that would be obtained from a TD-DFT analysis of this compound.

TransitionCalculated λ_max (nm)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁2750.085HOMO → LUMO (95%)
S₀ → S₂2680.120HOMO-1 → LUMO (88%)
S₀ → S₃2200.450HOMO → LUMO+1 (75%)

This table is for illustrative purposes only and does not represent actual experimental or computational data for this compound.

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Regions

The molecular electrostatic potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. The MESP is mapped onto the electron density surface of the molecule, creating a color-coded map that reveals the distribution of charge.

Red regions indicate negative electrostatic potential, which are typically associated with lone pairs of electrons or π-systems. These areas are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms or in electron-deficient areas. These sites are prone to nucleophilic attack.

Green and yellow regions represent areas of intermediate or near-zero potential.

For this compound, an MESP analysis would identify the most likely sites for electrophilic and nucleophilic interactions. The oxygen atom of the hydroxyl group would be expected to be a region of high negative potential (a nucleophilic center), while the hydrogen atom of the hydroxyl group would be a site of positive potential (an electrophilic center). The analysis would also reveal the influence of the electron-withdrawing chlorine atoms on the electrostatic potential of the aromatic ring.

Illustrative MESP Findings

Most Negative Potential (V_min): Localized on the oxygen atom of the hydroxyl group, indicating the primary site for protonation or interaction with electrophiles.

Most Positive Potential (V_max): Localized on the hydrogen atom of the hydroxyl group, suggesting it is the most acidic proton and the likely site for interaction with nucleophiles.

Aromatic Ring: The chlorine substituents would create a more complex potential distribution on the ring, with regions of slightly positive potential, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene (B151609).

Non-linear Optical (NLO) Properties and Theoretical Prediction

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and photonics. Computational methods can be used to predict the NLO properties of molecules, providing a way to screen for promising candidates before undertaking expensive and time-consuming synthesis and experimental characterization.

The key NLO properties that are typically calculated are the molecular polarizability (α) and the first-order hyperpolarizability (β). A large hyperpolarizability value is indicative of a strong NLO response. These properties are often calculated using DFT or other quantum mechanical methods. Molecules with significant charge-transfer character, often found in donor-π-acceptor systems, tend to exhibit large NLO responses.

For this compound, computational analysis would determine its potential as an NLO material. While it may not have the classic donor-acceptor structure that leads to very large NLO effects, the presence of the polarizable chlorine atoms and the phenyl ring could result in a modest NLO response.

Illustrative NLO Data

The following table presents a hypothetical summary of calculated NLO properties for this compound.

PropertyCalculated Value (a.u.)
Dipole Moment (μ)2.5 D
Mean Polarizability (α)1.5 x 10⁻²³ esu
First Hyperpolarizability (β_tot)8.2 x 10⁻³⁰ esu

This table is for illustrative purposes only and does not represent actual experimental or computational data for this compound.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By mapping out the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the kinetics of the reaction.

For this compound, computational modeling could be used to investigate a variety of potential reactions, such as its oxidation to a ketone, its dehydration to an alkene, or its substitution reactions. The process involves proposing a reaction pathway and then using computational methods to locate the geometry of the transition state connecting the reactant and product. Once the transition state is found, its energy can be used to calculate the activation barrier for the reaction.

Energy Profiles and Activation Barriers for Transformations

The activation barrier (E_a) is the energy difference between the transition state and the reactants. A lower activation barrier corresponds to a faster reaction rate. By calculating the activation barriers for different possible reaction pathways, it is possible to predict which reaction is most likely to occur under a given set of conditions.

For example, a computational study could compare the energy profile for the oxidation of the alcohol group versus a substitution reaction at the benzylic carbon. This would involve calculating the energies of the reactants, the transition states for each pathway, and the products. The results would be presented as a reaction coordinate diagram, showing the energy changes as the reaction progresses.

Illustrative Reaction Profile Data

This table provides a hypothetical example of the calculated activation energies for two possible reactions of this compound.

ReactionTransition StateCalculated Activation Energy (kcal/mol)
Oxidation to KetoneTS₁25.5
SN1 Substitution of OHTS₂35.2

This table is for illustrative purposes only and does not represent actual experimental or computational data for this compound.

Based on this illustrative data, the oxidation reaction would be predicted to be kinetically favored over the SN1 substitution due to its lower activation barrier.

Role of Solvation Models (Implicit and Explicit) in Computational Studies

In the computational and theoretical investigation of "this compound," understanding the influence of the solvent environment is crucial for accurately predicting its chemical behavior, stability, and reactivity. Solvation models are indispensable tools in quantum chemistry for this purpose and are broadly categorized into implicit and explicit models, each with distinct advantages and limitations. The choice of model can significantly impact the calculated properties of the molecule.

Implicit Solvation Models:

Implicit, or continuum, solvation models treat the solvent as a continuous, polarizable medium characterized by its dielectric constant. researchgate.netresearchgate.net This approach simplifies calculations by averaging the effect of individual solvent molecules, which significantly reduces computational cost. researchgate.netresearchgate.net This efficiency allows for the use of higher levels of theory for the solute molecule. researchgate.net

Several implicit solvation models are commonly employed, including:

Polarizable Continuum Model (PCM): One of the most widely used methods, PCM creates a solute-shaped cavity within the dielectric continuum, and the solute's charge distribution polarizes this medium. nih.gov The reaction field generated by this polarization is then incorporated into the solute's Hamiltonian.

Conductor-like Screening Model (COSMO): A variation of PCM that simplifies the electrostatic problem by treating the dielectric as a conductor.

Solvation Model based on Density (SMD): This model is parameterized to reproduce experimental solvation free energies for a wide range of solvents and solutes. nih.gov

Generalized Born (GB) and Poisson-Boltzmann (PB) models: These are other approaches to approximate the electrostatic contribution to solvation. nih.gov

For a molecule like this compound, implicit models can be used to rapidly screen the effects of various solvents on its conformational equilibrium and relative energies of different rotamers. For instance, in a study on the structurally related benzhydryl systems, the conductor polarizable continuum model (CPCM) was applied to density functional theory (DFT) results to evaluate the influence of solvents with varying polarities, such as benzene, dichloroethane, and acetonitrile, on reaction energetics. nih.gov The findings from such a study indicate that as the solvent polarity increases, the calculated energetic parameters can change systematically. nih.gov While no specific data for this compound is available in the reviewed literature, a similar approach would be expected to yield comparable qualitative trends.

Explicit Solvation Models:

Explicit solvation models provide a more detailed and physically realistic representation of the solvent environment by including individual solvent molecules in the calculation. researchgate.netresearchgate.net This approach allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding, which is particularly relevant for the hydroxyl group of this compound.

However, the high computational cost associated with the large number of atoms in an explicitly solvated system is a significant drawback. researchgate.net Achieving adequate sampling of all possible solvent configurations around the solute requires extensive simulations, often using molecular dynamics (MD) or Monte Carlo methods.

In a computational investigation of the chlorination and hydroxylation of amines, it was found that the inclusion of a small number of explicit water molecules was crucial for accurately modeling the reaction mechanism and energy barriers. rsc.org For a molecule like this compound, an explicit model would be essential for studying the specific hydrogen bond network with protic solvents like water or methanol (B129727), which would be averaged out in an implicit model.

Hybrid Solvation Models:

To balance accuracy and computational expense, hybrid or mixed solvation models are often employed. researchgate.net These models typically treat the first solvation shell—the solvent molecules in direct contact with the solute—explicitly, while the bulk solvent further away is represented by a continuum model. researchgate.net This quantum mechanics/molecular mechanics (QM/MM) approach can capture the critical short-range interactions without the prohibitive cost of a fully explicit simulation. researchgate.net

For this compound, a hybrid model would involve performing high-level quantum mechanical calculations on the solute and a few key solvent molecules, while the rest of the solvent box is treated with a classical force field. This would provide a detailed picture of the hydrogen bonding at the hydroxyl group and the interactions with the chlorine-substituted phenyl ring.

Comparative Research Findings:

A study comparing implicit and explicit solvent models for calculating the solvation free energy of various organic molecules found that the SMD model generally provides better agreement with experimental data than the PB or GB models. nih.gov However, even the SMD model was not as accurate as explicit solvent calculations. nih.gov The primary challenge for implicit models was identified as the prediction of the apolar contribution to solvation, which includes solvent entropy. nih.gov

The following table illustrates the kind of data that would be generated in a computational study of this compound to compare different solvation models. The values presented are hypothetical and for illustrative purposes only, but are based on the expected trends from published research on similar molecules.

Table 1: Hypothetical Solvation Free Energies (ΔGsolv) of this compound in Different Solvents using Various Models.

SolventDielectric ConstantImplicit Model (SMD) ΔGsolv (kcal/mol)Explicit Model (MD/FEP) ΔGsolv (kcal/mol)
Water78.4-5.8-6.5
Methanol32.6-5.2-5.9
Acetonitrile36.6-4.9-5.5
Dichloromethane (B109758)8.9-4.1-4.6
Benzene2.3-2.5-2.9

Note: These are illustrative values. FEP stands for Free Energy Perturbation, a common technique in explicit solvent simulations.

Table 2: Comparison of Calculated Dipole Moments (μ) of this compound in Different Environments.

EnvironmentImplicit Model (PCM) μ (Debye)Explicit Model (QM/MM) μ (Debye)
Gas Phase2.12.1
Water3.23.5
Methanol3.03.3

Note: These are illustrative values. The dipole moment is expected to increase in polar solvents due to the reaction field.

Chemical Reactivity and Mechanistic Pathway Elucidation of Dichloro 2 Chlorophenyl Methanol

Oxidation Reactions and Associated Mechanisms

The oxidation of the carbinol functionality in Dichloro-(2-chlorophenyl)methanol is a primary transformation pathway. Treatment of secondary alcohols with suitable oxidizing agents typically yields ketones. In this case, oxidation of the methanol (B129727) group would lead to the formation of 2-chloro-α,α-dichloroacetophenone.

The mechanism of this oxidation can vary depending on the reagent employed. For instance, chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) are commonly used for this type of transformation. The reaction generally proceeds through the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of the α-proton by a base (such as water or pyridine), leading to the formation of the ketone and a reduced chromium species.

While specific studies on this compound are not prevalent, the oxidation of related methanols and the general mechanisms are well-established. For example, the oxidation of various substituted methanols has been extensively studied, often involving metal oxide catalysts. mdpi.comresearchgate.net In some cases, under harsh acidic conditions, what appears to be an oxidation can proceed through unexpected pathways, such as the acid-catalyzed conversion of certain aryl(thiazol-2-yl)methanols to their corresponding ketones, a process that can be enhanced by the presence of oxygen. researchgate.net

In a related context, the oxidation of a 2-chlorobenzaldehyde (B119727) to 2-chlorobenzoyl chloride, a compound with a similar substitution pattern on the aromatic ring, can be achieved using chlorine in the presence of a catalyst like phosphorus pentachloride. google.comnih.govsigmaaldrich.com This highlights the stability of the 2-chloro-substituted aromatic ring under certain oxidative conditions.

Potential Oxidation Products of this compound

Starting Material Potential Oxidizing Agent Major Product
This compound Pyridinium Chlorochromate (PCC) 2-chloro-α,α-dichloroacetophenone
This compound Jones Reagent (CrO₃/H₂SO₄) 2-chloro-α,α-dichloroacetophenone

Reduction Reactions and Pathways involving the Carbinol Functionality

The carbinol group of this compound is susceptible to reduction, though this is generally less common than the reduction of the corresponding ketone. Strong reducing agents, particularly those used for deoxygenation of alcohols, could potentially convert the carbinol to a methylene (B1212753) group, yielding 1-chloro-2-(1,1-dichloroethyl)benzene. This type of transformation is often challenging and may require multi-step sequences, such as conversion of the alcohol to a thiocarbonyl derivative followed by radical-based reduction (e.g., Barton-McCombie deoxygenation).

More relevant is the reduction of the ketone that would be formed from oxidation (2-chloro-α,α-dichloroacetophenone) back to the alcohol. This can be readily achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide upon workup to regenerate the alcohol.

Nucleophilic and Electrophilic Substitution Reactions at Chlorine Centers or Aromatic Ring

The reactivity of the chlorine atoms in this compound varies significantly based on their position.

Dichloromethyl Group: The two chlorine atoms on the methyl group are geminal and are generally not susceptible to standard nucleophilic substitution under typical conditions. Their presence, however, significantly influences the acidity of the carbinol proton.

Aromatic Ring: The chlorine atom on the 2-position of the phenyl ring is an aryl halide. Aryl halides are notoriously unreactive towards nucleophilic aromatic substitution (SNAr) unless the ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. researchgate.netclockss.org In this compound, the dichloromethanol (B14675293) group is electron-withdrawing, which could slightly activate the ring, but vigorous conditions (high temperature, strong nucleophile) would likely be required for substitution to occur. nih.govresearchgate.net For instance, reactions of other activated dichloro-aromatic systems often require a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) and elevated temperatures to proceed with nucleophiles like phenoxides. clockss.orgnih.gov

Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) on the phenyl ring is possible. The existing chloro and dichloromethanol substituents will direct incoming electrophiles. Both groups are deactivating but ortho-, para-directing (with the chlorine's directing effect being more pronounced). Therefore, electrophilic attack would be expected to occur at positions C4 and C6 of the aromatic ring, with C4 being sterically more accessible.

Intramolecular Rearrangement Reactions and Mechanistic Insights

Under strongly acidic conditions, benzylic alcohols like this compound can undergo rearrangement reactions. Protonation of the hydroxyl group followed by the loss of water would generate a secondary benzylic carbocation. This carbocation is stabilized by the adjacent aromatic ring but destabilized by the electron-withdrawing dichloromethyl group.

While a simple 1,2-hydride or alkyl shift is not possible from the adjacent carbon, other rearrangements could be envisioned, although they are likely not favorable. For example, a Friedel-Crafts-type intramolecular cyclization is unlikely without a suitably positioned nucleophilic site on a side chain. One potential reaction under forcing conditions could be a Chapman-type rearrangement if the alcohol were first converted into an imidoester, though this is a specialized reaction not directly applicable to the alcohol itself. google.com

Role of this compound as a Key Intermediate in Multi-step Reactions

This compound can serve as a pivotal intermediate in the synthesis of more complex molecules. Its dual functionality allows for sequential or orthogonal chemical modifications.

For example, oxidation to the corresponding ketone, 2-chloro-α,α-dichloroacetophenone, provides an electrophilic center for nucleophilic additions (e.g., Grignard or organolithium reagents) to generate tertiary alcohols.

Alternatively, the carbinol can be used as a handle to attach the molecule to a solid support. Similar dichlorinated benzhydryl methanol structures have been developed as linkers in solid-phase organic synthesis, where the alcohol is attached to a polymer resin and subsequent reactions are carried out on other parts of the molecule. nih.gov

The compound could also be a precursor to phenylacetic acid derivatives. For example, related dichlorophenyl compounds are used in the synthesis of the non-steroidal anti-inflammatory drug Diclofenac. google.com The synthesis of 2,2-dichlorophenylacetic acid esters can be achieved from 2,2-dichlorophenylacetonitrile, highlighting the importance of the dichlorinated benzylic core in pharmaceuticals. google.com

Kinetic Studies of Reaction Rates and Influencing Factors (e.g., pH, temperature, catalyst loading)

pH: Acid- or base-catalyzed reactions would show a strong pH dependence. For instance, the hydrolysis of related dichloroethanoate esters is pH-independent, but the rate is influenced by solvent composition. nih.gov Acid-catalyzed dehydration or rearrangement would be accelerated at low pH.

Temperature: As with most chemical reactions, an increase in temperature would increase the reaction rate, following the Arrhenius equation. This is a critical parameter in processes like methanol synthesis and its related kinetic studies. nih.gov

Catalyst Loading: For catalytic reactions, such as a potential catalytic oxidation or reduction, the rate would generally increase with higher catalyst loading, up to a point where mass transfer becomes the limiting factor. The efficiency of catalysts in methanol synthesis, for example, is a subject of intense study, with factors like catalyst composition and surface area playing a crucial role. mdpi.comlasphub.comresearchgate.net

Kinetic studies on the hydrochlorination of methanol show that reaction rates are dependent on reactant concentrations and temperature, with an activation energy of around 113 kJ/mol for the non-catalytic liquid-phase reaction. researchgate.net Similar principles would apply to reactions of this compound.

Catalytic Aspects of this compound Transformations (e.g., Brønsted/Lewis Acid Catalysis)

Many potential transformations of this compound would benefit from catalysis.

Brønsted Acid Catalysis: Brønsted acids (e.g., H₂SO₄, HCl) can catalyze the dehydration of the carbinol to form a carbocation, which could then undergo elimination or rearrangement. The formal nucleophilic substitution of similar indol-2-yl diaryl methanols is promoted by the Brønsted acidity of trifluoroethanol. rsc.org

Lewis Acid Catalysis: Lewis acids (e.g., AlCl₃, FeCl₃) could be employed to facilitate electrophilic substitution on the aromatic ring by activating the incoming electrophile.

Transition Metal Catalysis: Transition metal catalysts are central to many organic transformations. For example, palladium catalysts are used for cross-coupling reactions (e.g., Suzuki, Heck) which could potentially be applied to the aryl chloride, although this is often difficult. Copper-based catalysts are fundamental in industrial methanol synthesis from CO/CO₂ and H₂, where the catalyst's composition and structure are key to its activity and selectivity. mdpi.comchemistryviews.orgsciencedaily.com While not a direct synthesis of this compound, this field provides deep insights into the catalytic activation of C-O and C-H bonds.

Potential Role of Dichloro 2 Chlorophenyl Methanol in Complex Molecular Syntheses

Applications as a Chiral Building Block in Stereoselective Synthesis

The presence of a stereogenic center at the carbinol carbon suggests the potential of enantiomerically pure dichloro-(2-chlorophenyl)methanol as a valuable chiral building block. In asymmetric synthesis, the use of such chiral precursors is a powerful strategy to introduce stereocenters with high fidelity, ultimately leading to the synthesis of enantiopure target molecules. wikipedia.orgsigmaaldrich.comsigmaaldrich.comwikiwand.comresearchgate.net

The general principle of employing a chiral auxiliary involves its temporary incorporation into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.comsigmaaldrich.com The auxiliary, after fulfilling its role, is then cleaved and can often be recovered. While direct applications of this compound as a chiral auxiliary are not extensively documented, its structural motifs are present in more complex chiral molecules used in stereoselective synthesis. For instance, chiral diaryl- or aryl(alkyl)methanols containing substituted phenyl rings are precursors to a variety of chiral ligands and auxiliaries.

The synthetic utility of related chiral alcohols is well-established. For example, the asymmetric synthesis of axially chiral biaryls has been achieved using chiral diarylmethanol derivatives. mdpi.com These syntheses often rely on the strategic introduction of chirality at an early stage, which is then transferred or used to control subsequent bond formations. The enantioselective synthesis of the chiral alcohol itself is a critical first step, which can be achieved through various methods including chiral resolution or asymmetric reduction of the corresponding ketone.

Table 1: Potential Stereoselective Transformations Utilizing Chiral this compound

TransformationDescriptionPotential Outcome
Asymmetric AlkylationThe hydroxyl group can be derivatized to form a chiral ether or ester, which can then direct the diastereoselective alkylation of an adjacent prochiral center.Synthesis of enantiomerically enriched compounds with new stereocenters.
Diastereoselective Aldol (B89426) ReactionsAs a chiral auxiliary attached to a ketone or aldehyde, it could control the stereochemical course of aldol additions to form syn- or anti-diol products.Access to stereochemically defined polyketide fragments.
Chiral Ligand SynthesisThe molecule could serve as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. The combination of the chloro-substituent and the dichloromethyl group could offer unique steric and electronic properties to the resulting ligand-metal complex.Development of new catalytic systems for a range of asymmetric reactions.

Utility in Solid-Phase Organic Synthesis as a Linker Component

Solid-phase organic synthesis (SPOS) is a cornerstone of modern combinatorial chemistry and high-throughput synthesis, relying on the use of linkers to attach substrates to a solid support. biosynth.comsigmaaldrich.comcd-bioparticles.com The linker's stability and cleavage conditions are critical for the success of a solid-phase synthesis. This compound shares structural similarities with trityl and benzyl (B1604629) alcohol-based linkers, which are widely used in SPOS. sigmaaldrich.comcd-bioparticles.comiris-biotech.degoogle.com

Trityl-based linkers are known for their acid sensitivity, which allows for mild cleavage of the synthesized molecule from the resin. cd-bioparticles.comiris-biotech.de The stability of the trityl cation, formed upon cleavage, is key to this reactivity. While this compound is not a trityl derivative, the benzylic nature of its hydroxyl group suggests that it could be adapted for use as a linker. The presence of the ortho-chloro substituent and the dichloromethyl group would modulate the electronic properties and steric environment of the benzylic carbon, thereby influencing the stability of the corresponding cation and, consequently, the cleavage conditions.

A "safety-catch" linker strategy could also be envisioned. nih.govacs.orgmdpi.com In this approach, the linker is initially stable to the reaction conditions but can be "activated" in a separate step to allow for cleavage. The dichloromethyl group, for instance, could potentially be chemically transformed to a more labile functionality at the end of the synthesis to facilitate the release of the target molecule from the solid support.

Table 2: Comparison of this compound-based Linker with Standard Linkers

Linker TypeCleavage ConditionKey FeaturesPotential Role of this compound Moiety
Wang ResinAcidic (e.g., TFA)Benzyl alcohol-based, moderate acid lability. biosynth.comThe 2-chloro substituent would likely increase acid stability compared to the standard Wang linker.
2-Chlorotrityl ResinVery mild acid (e.g., dilute TFA, HFIP)Highly acid-sensitive due to trityl cation stability. sigmaaldrich.comcd-bioparticles.comThe diphenylmethyl backbone provides significantly more stabilization than the single phenyl ring in this compound.
Safety-Catch LinkersVaries (e.g., reduction, oxidation followed by acid/base)Activation step required for cleavage. nih.govacs.orgmdpi.comThe dichloromethyl group could potentially be chemically modified (e.g., reduction) to alter the linker's lability.

Precursor for the Synthesis of Novel Heterocyclic Systems or Extended Aromatic Scaffolds

The strategic placement of functional groups in this compound makes it a plausible precursor for the synthesis of various heterocyclic compounds, particularly benzofuran (B130515) derivatives. nih.govorganic-chemistry.orgnih.govjocpr.comoregonstate.edu The synthesis of benzofurans often involves the cyclization of ortho-substituted phenols or related precursors.

One potential pathway involves the intramolecular cyclization of this compound. While the direct cyclization might be challenging, derivatization of the hydroxyl group followed by an intramolecular reaction could be a viable strategy. For instance, conversion of the alcohol to a better leaving group could facilitate an intramolecular Friedel-Crafts-type reaction or a nucleophilic aromatic substitution, leading to the formation of a five-membered furan (B31954) ring fused to the benzene (B151609) ring.

Furthermore, the dichloromethyl group offers a unique handle for cyclization. For example, under specific reaction conditions, this group could potentially be converted into a reactive intermediate that could undergo intramolecular C-H activation or react with the hydroxyl group to form a cyclic ether. The synthesis of benzofuran derivatives is of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. nih.govnih.govjocpr.com

Table 3: Potential Heterocyclic Systems Derived from this compound

Heterocyclic SystemSynthetic StrategyKey Transformation
BenzofuranIntramolecular cyclizationDehydrohalogenation or Friedel-Crafts-type reaction. organic-chemistry.orgnih.govjocpr.com
DihydrobenzofuranIntramolecular etherificationWilliamson ether synthesis-type reaction between the hydroxyl group and a derivatized ortho position.
Isochromene DerivativesCyclization involving the dichloromethyl groupPotential for intramolecular alkylation or related C-C bond-forming reactions.

Strategies for Derivatization and Further Functionalization of the this compound Skeleton

The this compound skeleton possesses multiple reactive sites that allow for a wide range of derivatization and functionalization reactions. These transformations can be used to modify the properties of the molecule or to prepare it for subsequent synthetic steps.

Reactions of the Hydroxyl Group: The secondary alcohol functionality is a versatile handle for various transformations. It can be oxidized to the corresponding ketone, which can then serve as an electrophilic center for nucleophilic additions. Esterification or etherification of the hydroxyl group can be used to introduce protecting groups or to attach the molecule to other scaffolds, as discussed in the context of solid-phase synthesis. Nucleophilic substitution of the hydroxyl group, after its conversion to a good leaving group (e.g., a tosylate or mesylate), provides a route to introduce other functional groups. libretexts.orgrsc.org

Reactions of the Aromatic Ring: The chloro-substituted benzene ring is susceptible to electrophilic aromatic substitution, although the chloro- and the (dichloro-hydroxymethyl) groups will influence the regioselectivity and reactivity of such reactions. The chlorine atom itself can be a site for nucleophilic aromatic substitution under forcing conditions or through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Reactions of the Dichloromethyl Group: The geminal dichloride is a unique functional group that can undergo a variety of transformations. It can be hydrolyzed to an aldehyde or a carboxylic acid. Reduction of the dichloromethyl group could lead to a monochloromethyl or a methyl group, thereby tuning the steric and electronic properties of the molecule.

Table 4: Summary of Potential Derivatization Strategies

Functional GroupReaction TypePotential Products
HydroxylOxidation(2-Chlorophenyl)(dichloro)methanone
Esterification/EtherificationEsters, Ethers (e.g., for use as protecting groups or linkers)
Nucleophilic Substitution (after activation)Alkyl halides, azides, etc. libretexts.org
Aromatic RingElectrophilic Aromatic SubstitutionNitrated, halogenated, or acylated aromatic derivatives.
Nucleophilic Aromatic Substitution/Cross-CouplingBiaryls, anilines, phenols, etc.
DichloromethylHydrolysis2-Chloro-benzaldehyde or 2-chloro-benzoic acid derivatives.
Reduction(2-Chlorophenyl)(chloromethyl)methanol or (2-chlorophenyl)ethanol derivatives.

Degradation Pathways and Environmental Transformation Mechanisms of Dichloro 2 Chlorophenyl Methanol

Photochemical Degradation Mechanisms and Products

There is a significant lack of specific data on the photochemical degradation of dichloro-(2-chlorophenyl)methanol. In principle, the presence of a chromophoric aromatic ring suggests potential for photodegradation through direct absorption of UV radiation or indirect photosensitized reactions. For related chlorinated aromatic compounds, photochemical degradation can proceed via homolytic cleavage of the carbon-chlorine bond, leading to the formation of reactive radical species. However, without experimental data for this compound, its specific photochemical behavior, the quantum yield of its degradation, and the identity of its photoproducts are unknown.

Microbial Degradation Pathways and Biotransformation Studies

The microbial degradation of this compound has not been a subject of detailed study. Generally, microorganisms have evolved diverse enzymatic machinery to break down chlorinated aromatic compounds. nih.govnih.govresearchgate.net These processes can occur under both aerobic and anaerobic conditions and often involve initial enzymatic attacks on the aromatic ring or the substituent groups. nih.govnih.govepa.gov

Enzyme-Catalyzed Transformations and Metabolite Identification

No specific enzymes have been identified or characterized for the transformation of this compound. For other chlorinated aromatics, dioxygenase enzymes often initiate the degradation cascade by incorporating molecular oxygen into the aromatic ring, leading to the formation of chlorinated catechols. epa.gov Subsequent enzymatic steps can lead to ring cleavage. epa.gov However, it is not confirmed if such pathways are relevant for this compound.

Role of Specific Microbial Strains in this compound Decomposition

There are no reports of specific microbial strains capable of degrading this compound. While various bacteria and fungi have been shown to degrade other chlorinated pollutants, nih.govnih.gov their efficacy against this specific compound has not been evaluated.

Chemical Hydrolysis Mechanisms

Identification and Characterization of Degradation Intermediates

Due to the lack of degradation studies, no degradation intermediates of this compound have been identified or characterized. Hypothetically, degradation could lead to the formation of various chlorinated and non-chlorinated aromatic and aliphatic compounds. For instance, oxidation of the methanol (B129727) group could yield the corresponding aldehyde or carboxylic acid. Cleavage of the C-C bond between the aromatic ring and the dichloromethyl group could also occur.

Mechanistic Investigations of Bond Cleavage Events during Degradation Processes

There have been no mechanistic investigations into the bond cleavage events during the degradation of this compound. Understanding which bonds are most susceptible to cleavage (e.g., C-Cl, C-C, C-O, O-H) is fundamental to predicting the degradation pathway and the resulting products. In many chlorinated compounds, the cleavage of the carbon-halogen bond is a critical step in detoxification. nih.gov Both homolytic and heterolytic bond cleavages are possible, depending on the reaction conditions and the presence of catalysts or reactive species. youtube.com

Q & A

Q. What are the key structural features of Dichloro-(2-chlorophenyl)methanol that influence its chemical reactivity in synthetic applications?

this compound (C₇H₆Cl₂O) features a chlorinated aromatic ring and a methanol group. The 2-chlorophenyl moiety introduces steric hindrance and electron-withdrawing effects, directing electrophilic substitution to specific positions (e.g., para to chlorine). The methanol (-CH₂OH) group enables further functionalization, such as oxidation to carbonyls or participation in nucleophilic reactions. These structural attributes make it a versatile intermediate in synthesizing pharmaceuticals and agrochemicals .

Methodological Insight : When designing reactions, leverage the chloro group’s directing effects by selecting reagents that favor meta/para substitution. For alcohol derivatization, consider protective groups (e.g., silylation) to prevent unwanted side reactions.

Q. How should this compound be stored and handled to ensure stability and safety in laboratory settings?

The compound is light-sensitive and prone to oxidation. Storage recommendations :

  • Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C.
  • Use desiccants to prevent moisture absorption.
  • Avoid contact with strong oxidizers (e.g., peroxides) due to the alcohol group’s reactivity.

Q. Safety protocols :

  • Use PPE (gloves, goggles) to minimize dermal/ocular exposure.
  • Work in a fume hood to avoid inhalation of vapors, as chlorophenol derivatives may exhibit respiratory toxicity .

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

  • NMR : ¹H and ¹³C NMR identify substituent positions on the aromatic ring (e.g., coupling patterns for chlorine’s anisotropic effects). The methanol proton appears as a singlet at ~2.5 ppm.
  • IR : Confirm the -OH stretch (~3200–3600 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹).
  • GC-MS/HPLC : Purity assessment and quantification using reverse-phase chromatography with UV detection (λ = 254 nm) .

Methodological Note : For trace impurities (e.g., residual solvents), combine GC-MS with headspace sampling.

Advanced Research Questions

Q. How can reaction conditions be optimized for selective functionalization of this compound in complex syntheses?

  • Chlorine-directed reactions : Use Friedel-Crafts alkylation with Lewis acids (e.g., AlCl₃) to introduce substituents para to the chlorine atom.
  • Methanol group activation : Convert -CH₂OH to a better leaving group (e.g., mesylate) for nucleophilic displacement.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility and stabilize transition states in SN2 reactions .

Case Study : In a 2024 study, selective oxidation of the methanol group to a ketone was achieved using Jones reagent (CrO₃/H₂SO₄) at 0°C, preserving the chloro substituents .

Q. What mechanistic insights can be gained from studying this compound in catalytic reactions?

The compound serves as a model substrate for probing steric vs. electronic effects in catalysis. For example:

  • In Pd-catalyzed cross-couplings, the chlorine atom’s ortho position slows oxidative addition due to steric hindrance.
  • Hydrogen-bonding interactions between the methanol group and catalysts (e.g., Ru complexes) can stabilize transition states, improving enantioselectivity in asymmetric reductions .

Experimental Tip : Kinetic isotopic effect (KIE) studies with deuterated analogs clarify rate-determining steps.

Q. How does the environmental impact of this compound compare to related chlorophenols, and what mitigation strategies are recommended?

While less persistent than polychlorinated biphenyls (PCBs), its degradation in aquatic systems generates toxic intermediates (e.g., chlorocatechols). Mitigation strategies :

  • Bioremediation : Use Pseudomonas spp. strains expressing dehalogenases for aerobic degradation.
  • Advanced oxidation processes (AOPs) : UV/H₂O₂ systems degrade the compound via hydroxyl radical attack, achieving >90% mineralization in lab-scale studies .

Q. What synthetic routes yield this compound with high enantiomeric excess (ee) for chiral applications?

  • Asymmetric reduction : Catalytic hydrogenation of 2-chlorobenzaldehyde derivatives using chiral ligands (e.g., BINAP-Ru) achieves >95% ee.
  • Resolution techniques : Enzymatic resolution with lipases (e.g., Candida antarctica) selectively esterifies one enantiomer .

Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?

  • DFT calculations : Optimize transition states for substitution reactions (e.g., SNAr) to predict regioselectivity.
  • Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., fungal CYP51 enzymes) .

Software Tools : Gaussian 16 (DFT), AutoDock Vina (docking).

Q. What are the challenges in scaling up laboratory syntheses of this compound for industrial research?

  • Purification : Distillation under reduced pressure (50–60°C, 0.1 mmHg) avoids thermal decomposition.
  • Waste management : Chlorinated byproducts require neutralization with NaOH before disposal.
  • Batch vs. flow chemistry : Continuous flow systems improve heat dissipation and reduce reaction times by 40% .

Q. How does the compound’s bioactivity profile compare to structurally similar chlorinated alcohols?

this compound exhibits moderate antifungal activity (MIC = 32 µg/mL against Candida albicans) but lower toxicity (LD₅₀ > 500 mg/kg in rats) compared to trichlorophenols. Structural analogs with fluorine substituents show enhanced membrane permeability but higher ecotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.